Cas no 351156-91-7 (Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate)

メチル2-アミノ-4-(2,4-ジクロロフェニル)チオフェン-3-カルボキシレートは、有機合成化学において重要な中間体として利用されるチオフェン誘導体です。2,4-ジクロロフェニル基とアミノ基、エステル基を有する特異な分子構造により、医薬品や農薬の原料としての応用可能性が高いことが特徴です。特に、ヘテロ環化合物の合成において優れた反応性を示し、多様な官能基変換が可能です。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用されています。分子内に複数の反応点を有するため、創薬化学分野での構造活性相関研究にも有用です。

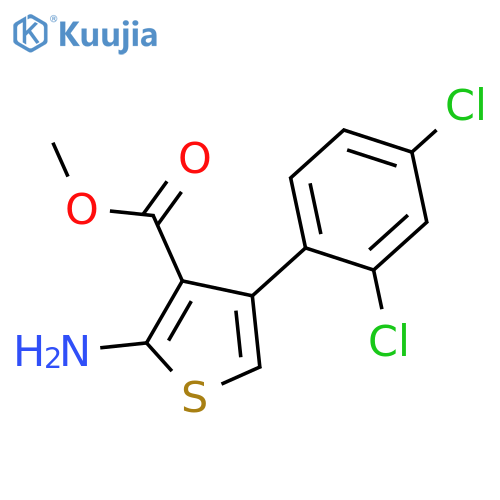

351156-91-7 structure

商品名:Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

CAS番号:351156-91-7

MF:C12H9Cl2NO2S

メガワット:302.176359891891

MDL:MFCD01924219

CID:2951934

PubChem ID:716974

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-氨基-4-(2,4-二氯苯基)噻吩-3-甲酸甲酯

- methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

- 2-Amino-4-(2,4-dichloro-phenyl)-thiophene-3-carboxylic acid methyl ester

- BBL016145

- STK348728

- 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylic acid methyl ester

- methyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate

- methyl2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

- VS-05169

- ALBB-001682

- 848-272-7

- H21619

- AK-968/15360339

- AKOS000304352

- EN300-227712

- MFCD01924219

- CS-0215177

- 351156-91-7

- Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

-

- MDL: MFCD01924219

- インチ: 1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3

- InChIKey: GIOFCQOUWOEQFQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C1=C([H])SC(=C1C(=O)OC([H])([H])[H])N([H])[H])Cl

計算された属性

- せいみつぶんしりょう: 300.9731051Da

- どういたいしつりょう: 300.9731051Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6

- 疎水性パラメータ計算基準値(XlogP): 4.5

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M289928-100mg |

Methyl 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 100mg |

$ 70.00 | 2022-06-04 | ||

| Enamine | EN300-227712-10.0g |

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 95% | 10.0g |

$1238.0 | 2024-06-20 | |

| Matrix Scientific | 028926-500mg |

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 500mg |

$126.00 | 2023-09-06 | ||

| Chemenu | CM113716-10g |

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 95% | 10g |

$*** | 2023-05-30 | |

| Enamine | EN300-227712-5g |

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 95% | 5g |

$811.0 | 2023-09-15 | |

| A2B Chem LLC | AF58567-1g |

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | >95% | 1g |

$509.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285847-1g |

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 97% | 1g |

¥2074.00 | 2024-05-17 | |

| Enamine | EN300-227712-0.05g |

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 95% | 0.05g |

$87.0 | 2024-06-20 | |

| Enamine | EN300-227712-0.25g |

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 95% | 0.25g |

$185.0 | 2024-06-20 | |

| Enamine | EN300-227712-0.1g |

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

351156-91-7 | 95% | 0.1g |

$129.0 | 2024-06-20 |

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

351156-91-7 (Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:351156-91-7)Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

清らかである:99%/99%/99%/99%

はかる:500mg/1g/5g/10g

価格 ($):159.0/188.0/520.0/804.0